Ibutilide Hemifumarate is the salt form of Ibutilide, a Class III antiarrhythmic agent used for the acute termination of atrial fibrillation and flutter. Its primary mechanism involves prolonging the cardiac action potential, which it achieves through a dual action: blocking the rapid component of the delayed rectifier potassium current (IKr) and activating a slow, inward sodium current. This hemifumarate salt form is specifically utilized for its high aqueous solubility, which is critical for its intravenous administration in clinical and research settings.
Substituting Ibutilide Hemifumarate with other Class III antiarrhythmics or alternative salt forms introduces significant experimental variability. Comparators like sotalol or the more selective IKr blocker dofetilide lack Ibutilide's dual mechanism of activating a slow inward sodium current, a key differentiator in its electrophysiological profile. Furthermore, the hemifumarate salt is specifically selected to ensure high aqueous solubility (>100 mg/mL at pH ≤ 7), a critical property for preparing the stable, high-concentration stock solutions required for intravenous administration and reproducible in-vitro assays. Using a different salt or the free base could lead to inconsistent solubility, altered stability, and unreliable dosing, compromising experimental outcomes.
Ibutilide Hemifumarate is characterized by its high aqueous solubility, documented to be over 100 mg/mL at a pH of 7 or lower. This property is a direct result of its formulation as a hemifumarate salt, which is critical for its intended use in intravenous preparations and for creating concentrated, stable stock solutions in a laboratory setting. This high solubility facilitates easier handling and more reliable dosing compared to poorly soluble free bases or alternative salt forms.
| Evidence Dimension | Aqueous Solubility (at pH ≤ 7) |
| Target Compound Data | >100 mg/mL |
| Comparator Or Baseline | Typical poorly water-soluble free base compounds |
| Quantified Difference | Significantly higher solubility than many complex organic free bases |
| Conditions | Aqueous solution, pH ≤ 7 |
Ensures complete dissolution for reproducible and accurate dosing in both in-vitro and in-vivo experimental models requiring aqueous vehicles.
In a direct comparison using AT-1 mouse atrial tumor myocytes, Ibutilide demonstrated potent blockade of the rapidly activating delayed rectifier K+ current (IKr) with an EC50 of 20 nmol/L. This potency is comparable to that of dofetilide, a highly specific IKr blocker, which had an EC50 of 12 nmol/L under identical conditions. The study noted that the time and voltage dependence of IKr inhibition by the two compounds were virtually identical.
| Evidence Dimension | IKr Blockade Potency (EC50) |
| Target Compound Data | 20 nmol/L |
| Comparator Or Baseline | Dofetilide: 12 nmol/L |
| Quantified Difference | Ibutilide is 1.67-fold less potent than Dofetilide |
| Conditions | Whole-cell patch clamp on AT-1 cells, 1-second pulses to +20 mV |
This establishes Ibutilide as a potent IKr blocker, suitable for studies where strong Class III activity is required, while its other mechanistic actions differentiate it from purely selective blockers like dofetilide.
Unlike most other Class III antiarrhythmics such as sotalol or dofetilide which primarily block outward potassium currents, Ibutilide possesses a unique, dual mechanism of action. At nanomolar concentrations, it delays repolarization not only by blocking IKr but also by activating a slow, inward current that is predominantly carried by sodium ions. This secondary mechanism distinguishes it from more selective IKr blockers and contributes to its specific electrophysiological effects.
| Evidence Dimension | Mechanism of Action |
| Target Compound Data | Blocks IKr AND activates a slow inward Na+ current |
| Comparator Or Baseline | Dofetilide / Sotalol: Predominantly block IKr (Sotalol also has beta-blocking activity) |
| Quantified Difference | Qualitative difference in ion channel targets |
| Conditions | In-vitro and in-vivo electrophysiological studies |
For research models investigating complex arrhythmias or the interplay between sodium and potassium currents, Ibutilide provides a pharmacological tool that more selective Class III agents cannot replicate.
In a head-to-head, double-blind, randomized study, Ibutilide was demonstrated to be superior to DL-sotalol for the rapid termination of atrial arrhythmias. For atrial flutter, Ibutilide (1-2 mg) achieved a conversion rate of 56-70% compared to just 19% for sotalol. For atrial fibrillation, the higher 2 mg dose of Ibutilide was significantly more effective, converting 44% of patients versus only 11% for sotalol. The mean time to arrhythmia termination was also faster with Ibutilide (13-19 minutes) compared to sotalol (25 minutes).
| Evidence Dimension | Arrhythmia Conversion Rate (within 1 hour) |
| Target Compound Data | Atrial Fibrillation: 44% (2mg dose); Atrial Flutter: 70% (2mg dose) |
| Comparator Or Baseline | DL-Sotalol: Atrial Fibrillation: 11%; Atrial Flutter: 19% |
| Quantified Difference | 4.0x higher conversion rate in AF; 3.7x higher conversion rate in flutter (2mg dose vs sotalol) |
| Conditions | Double-blind, randomized clinical study in patients with sustained atrial fibrillation or flutter |
Provides clear, quantitative evidence of higher efficacy for researchers modeling acute cardioversion, justifying its selection over the more common but less effective agent, sotalol.
For studies requiring rapid and effective termination of induced atrial fibrillation or flutter, Ibutilide Hemifumarate is a justified choice over agents like sotalol due to its quantitatively demonstrated superior conversion rates and faster onset of action. Its dual mechanism of action may also be relevant in models where simple IKr blockade is insufficient.
The high aqueous solubility of the hemifumarate salt form makes this compound well-suited for automated liquid handling systems and the preparation of reliable, high-concentration stock solutions for dose-response studies. This minimizes compound precipitation, a common source of error, ensuring data reproducibility in ion channel assays.
Researchers aiming to dissect the complex interactions between cardiac sodium and potassium currents will find Ibutilide to be a specific tool. Unlike pure IKr blockers such as dofetilide, Ibutilide's ability to also activate a slow inward sodium current allows for the study of its unique contribution to prolonging the action potential.
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